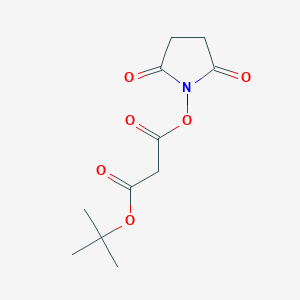

Mono-tert-butyl Malonate-N-succinimide

Description

Strategic Importance of Malonate Esters as C3 Building Blocks in Complex Molecule Construction

Malonate esters are organic compounds derived from malonic acid, characterized by two carbonyl groups separated by a methylene (B1212753) group (CH2). chemicalbull.com This structural motif imparts unique reactivity, making them exceptionally valuable as three-carbon (C3) building blocks in organic synthesis. chemicalbull.com The hydrogen atoms on the central methylene group are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. chemicalbull.com This acidity allows for the easy formation of a resonance-stabilized enolate ion upon treatment with a base. ucalgary.cayoutube.com

This enolate serves as a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. patsnap.comwikipedia.org This classic reaction involves the alkylation of the enolate followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. ucalgary.cawikipedia.org The versatility of malonate esters extends to their use in the synthesis of a wide array of compounds, including other carboxylic acids, β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and cyclic structures. chemicalbull.comwikipedia.org Their ability to act as a synthetic equivalent to the -CH2COOH synthon has cemented their importance in the construction of complex molecules in fields ranging from pharmaceuticals to materials science. wikipedia.org

Foundational Principles and Reactivity of N-Hydroxysuccinimide Esters as Activating Groups in Acylation Chemistry

N-Hydroxysuccinimide (NHS) esters are a class of activated esters widely employed in organic synthesis, particularly in acylation reactions. chemicalbook.comwikipedia.org An active ester is an ester functional group that is highly susceptible to nucleophilic attack. wikipedia.org The N-hydroxysuccinimide moiety is an excellent leaving group, which significantly enhances the electrophilicity of the carbonyl carbon to which it is attached. This activation facilitates the transfer of the acyl group to a nucleophile. nih.gov

The primary application of NHS esters is in the formation of stable amide bonds through reaction with primary amines. nih.govglenresearch.com This reaction proceeds under mild conditions and is highly efficient, making it a cornerstone of peptide synthesis and bioconjugation chemistry, where fluorophores or other labels are attached to proteins. chemicalbook.com While NHS esters can also react with other nucleophiles like alcohols and thiols, the resulting esters and thioesters are generally less stable than the corresponding amides. glenresearch.com The reactivity of NHS esters is also influenced by their relative stability towards hydrolysis, allowing for their purification and storage under appropriate conditions. chemicalbook.com

Historical Development and Evolution of Activated Esters in Multi-Step Organic Synthesis

The concept of using activated esters to facilitate amide bond formation has its roots in peptide chemistry. More than half a century ago, the Anderson group first proposed the use of N-hydroxysuccinimide for the preparation of active esters. chemicalbook.com This development was a significant advancement, as these crystalline and stable compounds proved to be highly effective acylating agents. chemicalbook.comresearchgate.net The favorable reactivity profile of NHS esters, coupled with their relative stability to hydrolysis and low toxicity, led to their widespread adoption in peptide synthesis. chemicalbook.com

Over the years, the application of activated esters has expanded far beyond peptide chemistry. They have become crucial reagents in various multi-step organic syntheses, including the preparation of complex natural products, pharmaceuticals, and functional polymers. mdpi.comrsc.org The development of polymers bearing activated ester functionalities in the 1970s by Ringsdorf and colleagues opened new avenues for creating polymer-drug conjugates and other advanced materials through post-polymerization modification. mdpi.com The enduring utility of activated esters like those derived from NHS underscores their fundamental importance in the evolution of modern synthetic chemistry.

Contextualizing Mono-tert-butyl Malonate-N-succinimide within Contemporary Synthetic Methodologies

This compound is a bifunctional reagent that combines the key features of both a malonate ester and an N-hydroxysuccinimide ester. The mono-tert-butyl ester of malonic acid is a valuable fine chemical and medical intermediate. google.com The tert-butyl group serves as a protecting group for one of the carboxylic acid functionalities, which can be removed under acidic conditions. The other carboxylic acid group is activated as an NHS ester, rendering it highly reactive towards nucleophiles.

This specific arrangement makes this compound a useful intermediate in specialized synthetic applications. For instance, it is used in the synthesis of N6-(2-Carboxyacetyl)-L-lysine, which is a malonylated conjugate of the essential amino acid L-Lysine. impurity.com The NHS ester end of the molecule can react with the amine group of lysine, while the tert-butyl protected malonate moiety can be deprotected in a subsequent step. This highlights its role as a specialized building block for introducing a malonyl group into more complex molecules, bridging the foundational principles of malonate and activated ester chemistry in a single, versatile reagent.

Interactive Data Table: Properties of Mono-tert-butyl Malonate

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 90 °C at 2 mmHg |

| Melting Point | 19-20 °C |

| Density | 1.04 g/mL at 25 °C |

Note: Data sourced from various chemical suppliers and may vary slightly. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-11(2,3)17-9(15)6-10(16)18-12-7(13)4-5-8(12)14/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTXWHYQVCSGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Advancements for Mono Tert Butyl Malonate N Succinimide

Direct Activation Strategies for Mono-tert-butyl Malonate Carboxylic Acid

Direct activation methods involve the conversion of the free carboxylic acid group of mono-tert-butyl malonate into a more reactive species that can readily couple with N-hydroxysuccinimide. These strategies are often favored for their efficiency and atom economy.

Carbodiimide-mediated coupling is a widely employed and versatile method for the formation of N-hydroxysuccinimide (NHS) esters. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxyl group of mono-tert-butyl malonate. thermofisher.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-hydroxysuccinimide to yield the desired active ester and a urea (B33335) byproduct. thermofisher.com

It is important to note that the carbodiimide-mediated reaction of N-hydroxysuccinimide with carboxyl groups can sometimes lead to an undesirable side reaction, particularly when carried out with hydroxyl-containing polymers. nih.gov This side reaction can produce a bis(N-hydroxysuccinimide) derivative of β-alanine. nih.gov

A typical procedure involves dissolving mono-tert-butyl malonate and N-hydroxysuccinimide in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), followed by the addition of the carbodiimide (B86325) reagent. The reaction is often stirred at room temperature until completion.

Table 1: Common Carbodiimide Reagents for NHS Ester Formation

| Reagent | Acronym | Byproduct Solubility | Primary Application |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble | Aqueous-based couplings |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | Organic synthesis |

Alternative activation methods for the formation of N-hydroxysuccinimide esters from carboxylic acids have been developed to circumvent some of the limitations of carbodiimide-based approaches. One such system involves the use of a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and iodine (I₂). This reagent system is believed to form a phosphonium (B103445) iodide species in situ, which then activates the carboxyl group for subsequent reaction with N-hydroxysuccinimide.

This method can be particularly useful when other functional groups in the molecule are sensitive to carbodiimides. The reaction conditions are generally mild, and the byproducts, triphenylphosphine oxide and iodide salts, are typically easy to remove through standard purification techniques like chromatography.

The field of organic synthesis is continually evolving, with new reagents and methodologies being developed to improve the efficiency, selectivity, and environmental friendliness of chemical transformations. For the formation of active esters like Mono-tert-butyl Malonate-N-succinimide, several emerging reagent systems are showing promise. These include the use of boronic acid catalysts for the monoesterification of malonic acid, which could potentially be adapted for active ester formation. researchgate.net Boric acid likely works through a chelation mechanism that favors the monoester product. researchgate.net

Other novel activating agents and coupling reagents are also being explored to provide milder reaction conditions, reduce byproduct formation, and broaden the substrate scope for the synthesis of complex molecules.

Stepwise Synthetic Approaches from Precursors

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile precursor in the synthesis of malonic acid derivatives. wikipedia.org It can be readily mono-alkylated under various conditions, including phase transfer catalysis. unishivaji.ac.inclockss.org The reaction of Meldrum's acid with tert-butanol (B103910) can lead to the formation of mono-tert-butyl malonate. researchgate.netfrontiersin.org This reaction is often carried out by refluxing Meldrum's acid in tert-butanol. The resulting mono-tert-butyl malonate can then be purified, for instance, via its crystalline ammonium (B1175870) salt followed by acidification. researchgate.net

Once mono-tert-butyl malonate is obtained, it can be converted to the N-succinimide ester using the direct activation methods described in section 2.1. This two-step approach, starting from Meldrum's acid, provides a reliable route to the target molecule. nih.gov

Table 2: Synthesis of Mono-tert-butyl Malonate from Meldrum's Acid

| Reactant 1 | Reactant 2 | Key Condition | Product |

| Meldrum's acid | tert-Butanol | Reflux | Mono-tert-butyl malonate |

Another stepwise approach involves the selective mono-esterification of malonic acid itself. This can be a challenging transformation due to the propensity for di-esterification. However, various methods have been developed to achieve selective mono-esterification. For instance, reacting malonic acid with tert-butanol in the presence of a suitable catalyst and activating agent can yield mono-tert-butyl malonate. google.com A reported method involves the use of methanesulfonyl chloride and pyridine (B92270) in tetrahydrofuran. google.com Another approach utilizes a strong acid cation exchange resin, such as Amberlyst-15, as a recyclable catalyst for the reaction of malonic acid with isobutylene (B52900). google.com

Boric acid has also been shown to catalyze the monoesterification of malonic acid, likely through a chelation mechanism that deactivates the monoester product towards further esterification. researchgate.net Once the mono-tert-butyl malonate has been synthesized and purified, it can be subjected to one of the activation protocols mentioned earlier (e.g., carbodiimide coupling) to furnish this compound. This stepwise process allows for the synthesis of the target compound from simple and readily available starting materials.

Optimization of Reaction Conditions and Efficiency in Preparative Scale Synthesis

The synthesis of this compound on a preparative scale necessitates the optimization of two primary stages: the formation of mono-tert-butyl malonate and its subsequent conversion to the N-succinimide ester.

The first stage, the synthesis of mono-tert-butyl malonate, has moved beyond traditional methods that often suffer from low yields, poor selectivity, and the formation of multiple byproducts, making industrial-scale production challenging. google.com A highly efficient and optimized method for preparative scale synthesis involves the use of a strong acid cation exchange resin, such as Amberlyst-15, as a recyclable catalyst. google.com This process reacts malonic acid with isobutylene gas in a suitable solvent. Optimization of this reaction has led to yields as high as 98% with product purity of 99% as determined by HPLC. google.com Key optimized parameters include reaction temperature, catalyst loading, and solvent choice, which facilitate a simple work-up procedure and catalyst recovery. google.com

The second stage is the activation of the mono-tert-butyl malonate's carboxylic acid group to form the N-succinimide ester. This is commonly achieved through the use of carbodiimide coupling agents. researchgate.net The choice of coupling agent and solvent is critical for maximizing yield and simplifying purification on a larger scale. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over N,N'-dicyclohexylcarbodiimide (DCC) for preparative applications. creative-proteomics.comenamine.net The primary advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous workup, whereas the dicyclohexylurea (DCU) byproduct of DCC is insoluble in most common solvents and requires removal by filtration. creative-proteomics.comreddit.com

Solvent selection also plays a crucial role. While Dimethylformamide (DMF) is a common solvent for these reactions, others like ethyl acetate (B1210297), tetrahydrofuran (THF), and dioxane have been successfully employed. reddit.comthieme-connect.com The optimization of solvent is substrate-dependent but aims to ensure the solubility of all reactants while facilitating product isolation. reddit.com Temperature is another key parameter; reactions are often initiated at lower temperatures (e.g., in an ice bath) to control any initial exothermic events before being allowed to proceed at room temperature. reddit.com

The following table summarizes the optimization of reaction conditions for the coupling step.

| Parameter | Condition/Reagent | Impact on Preparative Scale Synthesis | References |

|---|---|---|---|

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Preferred for large-scale work due to the water-solubility of its urea byproduct, simplifying purification. | creative-proteomics.comenamine.net |

| DCC (N,N'-dicyclohexylcarbodiimide) | Effective, but the insoluble dicyclohexylurea (DCU) byproduct complicates purification, requiring filtration. Less ideal for very large scales. | creative-proteomics.com | |

| Solvent | Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Good options that allow for easier removal post-reaction compared to high-boiling point solvents. | reddit.comthieme-connect.com |

| Dimethylformamide (DMF) | Excellent solvating properties but its high boiling point can complicate removal during workup. | thieme-connect.compeptide.com | |

| Temperature | Initial cooling (0 °C) followed by reaction at room temperature | Controls initial exotherm, prevents degradation of sensitive reagents, and ensures a controlled reaction rate. | reddit.com |

| Stoichiometry | Slight excess (1.2-1.5 equivalents) of coupling agent and N-hydroxysuccinimide | Drives the reaction to completion, maximizing the conversion of the starting carboxylic acid. | reddit.com |

Green Chemistry Principles Applied to the Synthesis of Activated Malonate Esters

Applying green chemistry principles to the synthesis of activated malonate esters like this compound addresses environmental concerns, particularly waste generation and the use of hazardous materials.

A significant advancement in the green synthesis of the precursor, mono-tert-butyl malonate, is the use of a reusable solid acid catalyst (Amberlyst-15). google.com This method offers several green advantages over traditional routes:

Catalyst Recyclability : The catalyst can be easily recovered by filtration and reused multiple times without significant loss of activity, adhering to the principle of catalysis over stoichiometric reagents. google.com

Waste Reduction : This process avoids the large amounts of aqueous waste generated by other methods that require complex extraction and separation steps. google.com

Atom Economy : The reaction of malonic acid with isobutylene is an addition reaction, which generally has a higher atom economy than substitution-based methods.

Furthermore, alternatives to traditional carbodiimide coupling agents are being explored to circumvent their drawbacks, such as allergenicity and byproduct formation. researchgate.net Newer, carbodiimide-free methods, for instance, using a combination of triphenylphosphine and iodine, operate at room temperature and avoid urea byproducts, presenting a potentially greener pathway for the synthesis of activated esters. organic-chemistry.org

The table below compares a conventional synthetic route to a greener alternative for producing activated malonate esters.

| Green Chemistry Principle | Conventional Synthetic Route | Greener Synthetic Route | References |

|---|---|---|---|

| Catalysis | Often uses stoichiometric reagents or non-recoverable acid/base catalysts for precursor synthesis. | Employs a recyclable solid acid catalyst (e.g., Amberlyst-15) for precursor synthesis, allowing for reuse and waste reduction. | google.com |

| Waste Prevention (Byproducts) | Use of DCC as a coupling agent generates insoluble dicyclohexylurea (DCU), which must be disposed of as solid waste. | Use of EDC generates a water-soluble urea, simplifying waste treatment. Carbodiimide-free methods (e.g., I2/PPh3) avoid urea byproducts altogether. | creative-proteomics.comorganic-chemistry.org |

| Safer Solvents & Auxiliaries | Frequent use of hazardous and high-boiling point solvents like DMF. | Emphasis on using more benign and easily recyclable solvents like ethyl acetate or reducing overall solvent volume. | nih.govresearchgate.net |

| Atom Economy | Methods involving multiple protection/deprotection steps lower the overall atom economy. | Direct addition reactions (e.g., malonic acid + isobutylene) and streamlined coupling steps improve atom economy. | google.com |

By optimizing reaction conditions for preparative scale-up and integrating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations into the Reactivity and Selectivity of Mono Tert Butyl Malonate N Succinimide

Nucleophilic Acyl Substitution Pathways Involving the N-Succinimide Ester Moiety

The N-succinimide ester is a well-established activating group for carboxylic acids, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The succinimide (B58015) anion is an excellent leaving group, which facilitates the acyl substitution process.

The reaction of Mono-tert-butyl Malonate-N-succinimide with primary or secondary amines (aminolysis) is a primary pathway for forming amide bonds. This reaction is fundamental in the synthesis of peptides and peptidomimetics. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the N-hydroxysuccinimide leaving group yields the stable amide product. While direct studies on this specific N-succinimide ester are not prevalent, the underlying mono-tert-butyl malonate core is utilized in condensations with amines to form amide linkages, demonstrating its compatibility in building blocks for more complex molecules. researchgate.net Enzymatic strategies, often involving proteases or lipases, can also be employed to catalyze amide bond formation, sometimes utilizing acyl-enzyme intermediates to achieve high selectivity and yield. nih.gov

In a manner analogous to aminolysis, the N-succinimide ester moiety can react with alcohols or phenols in a process known as O-acylation. This reaction, often catalyzed by a non-nucleophilic base to deprotonate the alcohol, results in the formation of a new ester linkage. The tert-butyl malonate moiety is thereby transferred to the oxygen atom of the alcohol, releasing N-hydroxysuccinimide as a byproduct. This pathway provides a method for introducing the malonate structure onto hydroxyl-containing molecules.

Distinct from reactions at the succinimide ester, the malonate portion of the molecule possesses a highly acidic α-carbon (the CH2 group flanked by two carbonyls). In the presence of a suitable base, this proton can be abstracted to form a stabilized enolate intermediate. This nucleophilic enolate can then participate in C-C bond-forming reactions.

Research has extensively documented the α-alkylation of related tert-butyl malonate systems. frontiersin.orgresearchgate.net These reactions are typically performed under phase-transfer catalytic (PTC) conditions, which facilitate the reaction between the aqueous base and the organic-soluble malonate substrate. frontiersin.orgresearchgate.net The enolate, once formed, can attack various electrophiles, such as alkyl halides, leading to the synthesis of α-alkyl and α,α-dialkyl malonates. frontiersin.orgresearchgate.net These products are valuable chiral building blocks containing a quaternary carbon center. researchgate.net

Table 1: Optimization of Reaction Conditions for PTC α-Benzylation of a tert-Butyl Malonate Substrate

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | 50% KOH (5.0) | Toluene | -20 | 48 | 99 | 92 |

| 2 | 50% KOH (5.0) | Toluene | -40 | 30 | 75 | 95 |

| 3 | 50% KOH (5.0) | Toluene | -60 | 48 | 50 | 96 |

| 4 | 50% CsOH (5.0) | Toluene | -40 | 36 | 65 | 93 |

| 5 | 50% RbOH (5.0) | Toluene | -40 | 36 | 60 | 92 |

Data adapted from studies on 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.orgresearchgate.net

Stereochemical Control and Diastereoselectivity in Reactions Employing this compound

Achieving stereochemical control is crucial when synthesizing chiral molecules. In the context of the α-alkylation of the malonate moiety, enantioselectivity can be introduced by using a chiral phase-transfer catalyst. frontiersin.orgresearchgate.net Binaphthyl-modified chiral quaternary ammonium (B1175870) salts have proven highly effective in this role. frontiersin.orgresearchgate.net The catalyst forms a chiral ion pair with the malonate enolate, guiding the approach of the electrophile to one face of the nucleophile, thereby favoring the formation of one enantiomer over the other. frontiersin.orgresearchgate.net

Table 2: Enantioselective Synthesis of α-Methyl-α-alkylmalonates via PTC α-Alkylation

| Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (% ee) |

| Allyl bromide | 7a | 99 | 86 |

| Cinnamyl bromide | 7b | 70 | 90 |

| Propargyl bromide | 7c | 70 | 66 |

| Benzyl bromide | 7e | 99 | 95 |

| 4-Methoxybenzyl bromide | 7f | 95 | 91 |

| 4-Chlorobenzyl bromide | 7g | 90 | 96 |

| 4-Trifluoromethylbenzyl bromide | 7h | 95 | 98 |

| 2-Naphthylmethyl bromide | 7i | 99 | 98 |

Data represents reactions conducted under optimized conditions using a chiral phase-transfer catalyst. frontiersin.orgresearchgate.net

Catalytic Strategies for Enhancing Reactivity and Modulating Selectivity

Catalysis is essential for controlling the reactivity and selectivity of reactions involving this compound and its derivatives.

Phase-Transfer Catalysis (PTC): For C-alkylation reactions, PTC is a powerful strategy. It allows the use of inorganic bases like potassium hydroxide (B78521) in a biphasic system, avoiding the need for expensive and strictly anhydrous organic bases. frontiersin.orgresearchgate.net Chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, are particularly effective for inducing high enantioselectivity in these alkylations. researchgate.net

Lewis Acid Catalysis: In the context of Passerini-type reactions, which involve isocyanides, copper(II) complexes with ligands like bis(oxazolinyl)pyridine (pybox) can be used to control the stereochemistry of C-C bond formation. nih.gov While not directly involving the malonate, this demonstrates a relevant catalytic strategy for controlling stereochemistry in reactions forming α-acyloxy amides. nih.gov

Enzymatic Catalysis: Biocatalysts, including proteases and lipases, offer a green and highly selective alternative for mediating amide bond formation via aminolysis. nih.gov These enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to explaining its mechanism and selectivity.

Tetrahedral Intermediates: Nucleophilic acyl substitution reactions at the N-succinimide ester, such as aminolysis and O-acylation, proceed through a high-energy, unstable tetrahedral intermediate. This species is formed when the nucleophile attacks the carbonyl carbon, temporarily breaking the C=O pi bond. The stability of this intermediate and the subsequent transition state for its collapse determines the reaction rate. youtube.com

Enolate Intermediates: For reactions at the α-carbon, the key intermediate is the malonate enolate. This species is generated by deprotonation with a base. The negative charge is delocalized across the O-C-C-C-O system, which accounts for its stability and nucleophilicity. In asymmetric catalysis, this enolate forms an ion pair with the chiral catalyst, and the structure of this complex dictates the stereochemical outcome of the subsequent alkylation.

Transition States: A transition state represents the highest energy point along the reaction coordinate for a single mechanistic step. youtube.com It is an unstable arrangement of atoms that cannot be isolated. youtube.com For instance, in the SN2 alkylation of the malonate enolate, the transition state involves the partial formation of the new C-C bond and the partial breaking of the carbon-halogen bond of the alkylating agent. The geometry and energy of this transition state are influenced by the chiral catalyst, leading to the observed enantioselectivity.

Strategic Applications of Mono Tert Butyl Malonate N Succinimide in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Synthesis

The precise modification of peptides and the creation of peptidomimetics are crucial for the development of new therapeutics and biochemical probes. Mono-tert-butyl Malonate-N-succinimide provides a streamlined approach for incorporating a malonate moiety, which can serve as a flexible linker, a scaffold for further functionalization, or a means to modulate the physicochemical properties of the parent molecule.

Incorporation of Malonate Units into Bioactive Peptoid and Hybrid Scaffolds

Peptoids, or N-substituted glycines, are a class of peptide mimics that have garnered significant attention due to their enhanced proteolytic stability and potential for diverse side-chain incorporation. The submonomer method is a common approach for peptoid synthesis, involving a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. nih.govnih.govescholarship.org this compound can be effectively employed in a similar fashion to introduce a malonate unit onto the N-terminus of a peptoid or at a specific internal position.

The reaction proceeds via the nucleophilic attack of the secondary amine of the peptoid backbone on the activated carbonyl of the N-succinimidyl ester, leading to the formation of a stable amide bond. This process efficiently appends a tert-butoxycarbonyl-protected malonate unit. The tert-butyl group can be subsequently removed under acidic conditions, revealing a free carboxylic acid that can be used for further conjugation, cyclization, or the attachment of other functional groups. This strategy allows for the creation of complex hybrid scaffolds that combine the features of peptides and other molecular entities.

Segment Coupling Methodologies for Complex Peptide Construction

The synthesis of large and complex peptides often relies on the convergence of smaller, protected peptide fragments in a strategy known as segment coupling or fragment condensation. nih.govnih.gov The success of this approach hinges on the efficient and racemization-free formation of an amide bond between the fragments. Active esters are frequently utilized for this purpose.

This compound can function as a valuable tool in segment coupling methodologies. By reacting the N-succinimidyl ester with the N-terminal amine of one peptide fragment, a malonyl-linked peptide is formed. The remaining carboxylic acid of the malonate unit (after deprotection of the tert-butyl group) can then be activated and coupled to the C-terminal of a second peptide fragment. This creates a flexible three-carbon linker between the two peptide segments. This approach can be particularly useful for joining sterically hindered fragments or for introducing a specific conformational bias into the final peptide structure. While direct examples of this compound in this specific application are not extensively documented, the principles of active ester chemistry in peptide synthesis support its potential utility. peptide.compeptide.com

Compatibility with Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic chemistry, allowing for the efficient and automated assembly of these molecules on a solid support. mdpi.commdpi.com The compatibility of reagents with the conditions of SPPS is therefore a critical consideration.

This compound is well-suited for use in solid-phase synthesis protocols. The N-succinimidyl ester is sufficiently reactive to undergo efficient coupling with resin-bound amines under standard SPPS conditions. The tert-butyl protecting group of the malonate is stable to the basic conditions often used for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. peptide.com This orthogonality allows for the selective deprotection and subsequent elaboration of the malonate moiety while the peptide remains attached to the solid support. The final peptide, incorporating the malonate unit, can then be cleaved from the resin using standard acidic cleavage cocktails.

Utility in Natural Product Total Synthesis and Analog Design

Natural products remain a vital source of inspiration for the development of new drugs and agrochemicals. The total synthesis of these complex molecules and the design of simplified or more potent analogs often require the use of versatile and efficient building blocks. This compound serves as a valuable C3 synthon in this context.

Key Building Block in Polyketide and Fatty Acid Synthesis

Polyketides are a large and diverse class of natural products that are biosynthesized through the iterative condensation of small carboxylic acid units, primarily malonate and its derivatives. nih.gov The malonic ester synthesis is a classic and powerful method in organic chemistry for the formation of carbon-carbon bonds and the synthesis of carboxylic acids. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compatsnap.com

While this compound is not a direct precursor in the traditional malonic ester synthesis, its ability to acylate other molecules provides an entry into structures relevant to polyketide and fatty acid synthesis. For instance, it can be used to introduce a protected malonate unit onto a suitable scaffold, which can then be further elaborated. The resulting β-ketoester functionality, after deprotection and further reaction, is a key structural motif in both polyketide and fatty acid biosynthesis. nih.govgoogle.comgoogle.comrsc.orgresearchgate.net The tert-butyl ester offers the advantage of selective cleavage under acidic conditions, which can be beneficial in the context of a complex, multi-step synthesis.

Precursor for the Formation of Heterocyclic Ring Systems

Heterocyclic rings are ubiquitous structural motifs in natural products and pharmaceuticals. Malonate derivatives are well-known precursors for the synthesis of a wide variety of heterocyclic systems. For example, the condensation of malonates with ureas or thioureas is a classical method for the synthesis of barbiturates and thiobarbiturates, respectively. mdpi.comgatech.eduacs.org

This compound can serve as a reactive precursor for the formation of such heterocyclic rings. By reacting with a dinucleophile, such as urea (B33335) or a substituted amidine, the malonate moiety can be incorporated to form a six-membered ring system. The active ester facilitates the initial acylation step, while the tert-butyl ester can be removed in a subsequent step if required for further transformations or to reveal a free carboxylic acid. This approach offers a convenient method for the construction of functionalized heterocyclic scaffolds that are common in biologically active natural products. nih.gov

Contributions to Drug Discovery and Medicinal Chemistry

A thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of this compound in drug discovery and medicinal chemistry within the requested subtopics.

No specific studies were identified that describe the use of this compound for the purpose of scaffold diversification. The existing literature on molecular scaffolds does not highlight this particular compound as a key reagent for modifying or functionalizing core structures in medicinal chemistry.

While malonate esters, in general, have been investigated as potential prodrug moieties, there is no specific information available that details the use of this compound as a linker in prodrug design. Furthermore, its application in the synthesis of bioisosteres is not documented in the reviewed literature.

Development of Novel Polymer and Material Science Architectures

The application of this compound in polymer and material science appears to be an unexplored area of research, as no relevant studies were found.

There is no evidence in the scientific literature to suggest that this compound has been utilized as a monomer for the synthesis of functional polymers.

No research articles or patents were found that describe strategies for surface modification or bioconjugation employing this compound. The utility of this compound as a tool for linking molecules to surfaces or to biological macromolecules has not been reported.

Exploration of Structural Derivatives and Functional Analogues of Mono Tert Butyl Malonate N Succinimide

Modifications of the Malonate Moiety: Impact of Substituents on Reactivity and Selectivity

The reactivity of the N-succinimide ester in derivatives of mono-tert-butyl malonate is significantly influenced by the nature of the substituents at the α-carbon of the malonate moiety. These substituents can exert both electronic and steric effects, thereby altering the electrophilicity of the carbonyl carbon and the accessibility of the N-succinimide leaving group to nucleophiles.

Electronic Effects:

The electronic nature of the α-substituent plays a crucial role in modulating the reactivity of the N-succinimide ester. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have opposing effects on the electron density of the carbonyl group.

Electron-Withdrawing Groups (EWGs): Substituents such as halogens (F, Cl, Br), cyano (-CN), or nitro (-NO₂) groups decrease the electron density at the carbonyl carbon of the N-succinimide ester. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, derivatives bearing EWGs are generally more reactive towards nucleophiles. For instance, an α-fluoro substituted mono-tert-butyl malonate-N-succinimide would be expected to exhibit a faster reaction rate with an amine compared to the unsubstituted parent compound.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl or aryl groups, increase the electron density at the carbonyl carbon through inductive effects. This reduces the electrophilicity of the carbonyl group, leading to a decrease in reactivity. Therefore, an α-methyl substituted analogue would be less reactive than the parent compound.

Steric Effects:

Steric hindrance arising from bulky substituents at the α-carbon can significantly impede the approach of a nucleophile to the carbonyl center of the N-succinimide ester. This effect is particularly pronounced in bimolecular nucleophilic substitution (SN2) type reactions. As the size of the α-substituent increases, the reaction rate is expected to decrease. For example, replacing a hydrogen at the α-position with progressively larger alkyl groups (methyl, ethyl, isopropyl, tert-butyl) would lead to a corresponding decrease in the rate of aminolysis. This principle is often exploited to control selectivity in complex molecules, where a less sterically hindered activated ester will react preferentially.

| Substituent at α-carbon | Electronic Effect | Steric Effect | Predicted Impact on Reactivity of N-succinimide ester |

| -H | Neutral | Minimal | Baseline reactivity |

| -CH₃ | Electron-donating | Small | Decreased reactivity |

| -CH(CH₃)₂ | Electron-donating | Moderate | Significantly decreased reactivity |

| -C(CH₃)₃ | Electron-donating | Large | Very low reactivity |

| -F | Electron-withdrawing | Minimal | Increased reactivity |

| -CN | Electron-withdrawing | Small | Significantly increased reactivity |

| -Ph | Electron-withdrawing (inductive), potentially donating (resonance) | Moderate | Context-dependent, likely slightly decreased due to sterics |

Comparative Reactivity Studies of Varied Activating Ester Groups (e.g., other N-hydroxy esters, pentafluorophenyl esters)

The N-succinimide ester is a widely used activating group due to its good balance of reactivity and stability. However, other activating groups can offer advantages in specific applications. Comparative studies often focus on reactivity towards nucleophiles and stability towards hydrolysis.

Pentafluorophenyl (PFP) Esters:

Pentafluorophenyl esters are a common alternative to N-succinimidyl esters. The pentafluorophenoxy group is an excellent leaving group due to the high electronegativity of the fluorine atoms, which stabilizes the resulting anion.

Reactivity: PFP esters are generally considered to be at least as reactive as, and in some cases more reactive than, N-succinimidyl esters in forming amide bonds.

Stability: A key advantage of PFP esters is their enhanced stability towards spontaneous hydrolysis compared to N-succinimidyl esters, particularly in aqueous media. nih.gov This makes them particularly useful in bioconjugation reactions performed in aqueous buffers over extended periods.

Other N-Hydroxy Esters:

A variety of other N-hydroxy compounds can be used to form active esters, each with its own reactivity and stability profile. Examples include esters derived from N-hydroxyphthalimide and 1-hydroxybenzotriazole. The reactivity of these esters is influenced by the acidity of the corresponding N-hydroxy compound. Generally, a more acidic N-hydroxy compound leads to a better leaving group and a more reactive ester.

| Activating Ester Group | General Reactivity | Stability Towards Hydrolysis | Key Advantages |

| N-succinimidyl ester | High | Moderate | Widely used, good balance of reactivity and stability. |

| Pentafluorophenyl (PFP) ester | High to Very High | High | Less susceptible to hydrolysis, excellent for bioconjugation in aqueous media. nih.gov |

| N-hydroxyphthalimide ester | High | Moderate | Similar reactivity profile to N-succinimidyl esters. |

| 1-hydroxybenzotriazole (HOBt) ester | Very High | Low | Highly reactive, often generated in situ for peptide synthesis. |

Design and Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

The introduction of a chiral center at the α-position of mono-tert-butyl malonate provides a valuable building block for asymmetric synthesis. The synthesis of such chiral derivatives often involves the enantioselective alkylation of a malonate precursor.

One powerful method for achieving this is through phase-transfer catalysis (PTC). In a notable example, the asymmetric α-alkylation of a malonate bearing both a tert-butyl ester and a 2,2-diphenylethyl ester was achieved with high enantioselectivity using a chiral phase-transfer catalyst. nih.govnih.govchemistrysteps.com The reaction proceeds by generating the enolate of the malonate under basic conditions, which is then alkylated with an electrophile in the presence of a chiral quaternary ammonium (B1175870) salt catalyst. This catalyst creates a chiral environment around the enolate, directing the approach of the electrophile to one face of the molecule, thus leading to the preferential formation of one enantiomer.

The resulting chiral α-alkylated malonate can then be selectively deprotected. For instance, the tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the 2,2-diphenylethyl ester can be cleaved under basic conditions (e.g., with potassium hydroxide). nih.govnih.gov This orthogonal deprotection strategy allows for the selective elaboration of either the carboxylic acid or the ester functionality. The free carboxylic acid can then be activated, for example, as an N-succinimide ester, to yield a chiral this compound derivative ready for use in asymmetric synthesis.

These chiral building blocks are highly valuable as they allow for the stereocontrolled introduction of a substituted acetic acid moiety into a target molecule.

Development of Dual-Functionalized Malonate Reagents and Their Synthetic Utility

Dual-functionalized malonate reagents are molecules that contain the malonate core structure along with two or more other reactive functional groups. These reagents are designed to act as linkers or scaffolds in the synthesis of complex molecules, allowing for the introduction of multiple functionalities in a single step or in a stepwise, controlled manner.

The design of a dual-functionalized malonate reagent based on the this compound framework could involve the introduction of a second reactive group at the α-position. This second group could be chosen to have orthogonal reactivity to the N-succinimide ester. For example, an α-substituent containing a terminal alkyne or azide (B81097) group could be installed. The N-succinimide ester could then be used for an acylation reaction (e.g., with an amine), and the alkyne or azide could subsequently participate in a bioorthogonal "click" chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

The synthetic utility of such reagents is significant in fields like chemical biology and materials science. For instance, a dual-functionalized malonate could be used to link a protein (via reaction of an amine on the protein with the N-succinimide ester) to a fluorescent dye or a solid support (via the orthogonal reactive group). The malonate backbone provides a stable and synthetically versatile scaffold for these applications.

Another approach to dual functionality is to incorporate a second reactive group within the N-succinimide portion of the molecule, or to attach a functional group to the tert-butyl ester, although these modifications are less common. The primary strategy remains the functionalization of the α-carbon, which allows for the greatest synthetic flexibility.

Advanced Analytical and Spectroscopic Methodologies for Investigating Mono Tert Butyl Malonate N Succinimide Chemistry

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates

Spectroscopy offers real-time, non-invasive windows into chemical reactions, allowing for the direct observation of molecular changes as they occur.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Product Analysis

Real-time or in situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction directly within an NMR tube. By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants and the formation of products, providing detailed kinetic data. researchgate.net For the synthesis of Mono-tert-butyl Malonate-N-succinimide from Mono-tert-butyl malonate and an activating agent with N-hydroxysuccinimide, ¹H-NMR can be used to follow the conversion by observing key proton signals.

Key Monitoring Points in ¹H-NMR:

Methylene (B1212753) Protons (CH₂): The chemical shift of the central methylene protons on the malonate backbone is highly sensitive to its chemical environment. A distinct shift would be observed as the carboxylic acid is converted to the N-succinimide ester.

N-hydroxysuccinimide (NHS) Protons: The characteristic singlet of the four equivalent protons of the NHS ring would change upon its incorporation into the final product.

Tert-butyl Protons: The large singlet corresponding to the tert-butyl group serves as a stable internal reference point for concentration changes.

By integrating these characteristic peaks over time, a kinetic profile of the reaction can be constructed. This data is crucial for determining reaction rates, identifying the presence of stable intermediates, and optimizing reaction conditions such as temperature and catalyst loading.

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Reaction Monitoring

| Compound / Functional Group | Representative Chemical Shift (ppm) in CDCl₃ | Rationale for Monitoring |

|---|---|---|

| Mono-tert-butyl malonate (CH₂) | ~3.40 | Disappearance of starting material |

| N-hydroxysuccinimide (CH₂CH₂) | ~2.85 | Disappearance of co-reagent |

| This compound (Malonate CH₂) | Shifted from reactant value | Appearance of product |

Note: Data is illustrative and actual chemical shifts can vary based on solvent and other reaction components.

In Situ Infrared (IR) Spectroscopy for Functional Group Transformations

In situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe inserted directly into the reaction vessel, provides real-time information on the transformation of functional groups. mdpi.com This technique is particularly well-suited for monitoring the esterification of Mono-tert-butyl malonate due to the distinct vibrational frequencies of the involved carbonyl groups.

The key transformation is the conversion of a carboxylic acid to an N-succinimidyl active ester. This can be monitored by observing the following spectral changes:

Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group (typically 2500-3300 cm⁻¹) will diminish as the reaction proceeds.

Changes in the Carbonyl (C=O) Stretching Region: This is the most informative region. The single C=O stretching frequency of the starting malonic acid ester (~1730 cm⁻¹) and acid (~1715 cm⁻¹) will be replaced by a new set of peaks corresponding to the N-succinimide ester. The active ester typically shows two characteristic carbonyl absorption bands, one for the symmetric and one for the asymmetric stretch.

Table 2: Key Infrared Absorption Frequencies for Reaction Monitoring

| Functional Group | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|

| Carboxylic Acid (O-H stretch) | 2500-3300 (broad) | Signal decreases |

| Carboxylic Acid (C=O stretch) | ~1715 | Signal decreases |

| Tert-butyl Ester (C=O stretch) | ~1730 | Remains relatively constant |

| N-succinimidyl Ester (C=O stretch, asymmetric) | ~1785 | Signal increases |

| N-succinimidyl Ester (C=O stretch, symmetric) | ~1740 | Signal increases |

This continuous monitoring allows for the precise determination of the reaction endpoint, avoiding unnecessary heating or extended reaction times, and helps in identifying the formation of any unwanted side products with distinct IR absorptions. mdpi.com

High-Resolution Mass Spectrometry for Mechanistic Studies and Adduct Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions for reactants, products, and transient intermediates. frontiersin.orgnih.gov This capability is critical for confirming the identity of the target this compound and for gaining insight into the reaction mechanism.

For instance, in a carbodiimide-mediated coupling (e.g., using DCC or EDC), HRMS can be used to detect the fleeting O-acylisourea intermediate formed between the Mono-tert-butyl malonate and the coupling agent. By analyzing aliquots of the reaction mixture over time, it is possible to identify and characterize such key mechanistic species.

Furthermore, HRMS is essential for characterizing the final product and any potential adducts or byproducts. It can differentiate between the desired product and impurities that may have similar retention times in chromatography but different elemental compositions. The precision of HRMS allows for confident structure confirmation, often to within a few parts per million (ppm) of the theoretical mass. frontiersin.org

Chromatographic and Separation Science Contributions to Reaction Optimization and Purity Assessment

Chromatographic methods are fundamental for both analyzing the composition of a reaction mixture and for purifying the final products.

High-Performance Liquid Chromatography (HPLC) for Kinetic Profiling and Product Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring reaction progress and assessing the purity of the final product. google.com A typical approach involves reverse-phase HPLC, where samples are periodically withdrawn from the reaction mixture, quenched, and injected into the system.

Applications of HPLC:

Kinetic Profiling: By plotting the peak areas of the starting material and product as a function of time, a detailed kinetic profile can be generated. This complements data from NMR and IR, providing quantitative measurements of conversion and yield.

Purity Assessment: HPLC with a suitable detector (e.g., UV-Vis) is the standard method for determining the purity of the final isolated this compound. The percentage purity is calculated based on the relative area of the product peak compared to all other peaks in the chromatogram.

Method Development: Different columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile and water with additives like trifluoroacetic acid) can be tested to achieve optimal separation of the starting materials, product, and byproducts like the urea (B33335) from a carbodiimide (B86325) coupling agent. frontiersin.org

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Preparative Chromatography for Isolation of Synthetic Intermediates and Target Molecules

Once a reaction is complete, the target molecule must be isolated from unreacted starting materials, reagents, and byproducts. Preparative chromatography is a scaled-up version of analytical chromatography designed for purification rather than analysis. lcms.cz

Common Techniques:

Flash Column Chromatography: This is a widely used, cost-effective method for purification. The crude reaction mixture is loaded onto a column of silica gel and eluted with a solvent system (e.g., hexane/ethyl acetate) of increasing polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product. rsc.orgrsc.org

Preparative HPLC: For higher purity requirements or for separating closely related compounds, preparative HPLC is employed. It uses larger columns and higher flow rates than analytical HPLC to handle gram-scale quantities of material. lcms.cz While more expensive, it offers superior resolution and is often necessary for achieving the high purity required for sensitive applications.

The successful isolation of this compound in high purity is a critical final step, enabled by these robust separation science techniques.

X-ray Diffraction Studies of Crystalline Intermediates and Derived Products

The structural elucidation of these related compounds through single-crystal X-ray diffraction allows for precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, the analysis of the crystal lattice reveals the nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular assembly of the molecules in the solid state. This information is critical for understanding the physical properties of these materials and for designing new molecules with tailored functionalities.

Crystallographic Analysis of a Mono-tert-butyl Malonate Derivative

Research into the synthesis of chiral malonates has led to the successful crystallization and X-ray diffraction analysis of a monoacid derivative of a tert-butyl malonate. Specifically, the structure of a monoacid obtained from the alkali base hydrolysis of a 2,2-diphenylethyl tert-butyl malonate derivative has been determined, providing a clear picture of the tert-butyl malonate fragment in a crystalline environment.

Table 1: Selected Crystallographic Data for a Mono-tert-butyl Malonate Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 14.5432(7) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 2134.5(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| R-factor (%) | 4.56 |

Data derived from a representative structure of a monoacid derivative of tert-butyl malonate.

Structural Insights from N-Acyl Succinimide (B58015) Derivatives

To understand the structural characteristics of the N-succinimide portion of this compound, the crystal structures of other N-acyl succinimides, such as N-benzoyl and N-p-nitrobenzoyl succinimides, serve as excellent models. tandfonline.com X-ray diffraction studies on these compounds have provided detailed information on the geometry of the succinimide ring and the nature of the imide bond. tandfonline.com

The succinimide ring is typically found to be nearly planar, and the bond lengths and angles within the ring are consistent with those of other cyclic imides. The exocyclic carbonyl group and the N-acyl group's orientation relative to the succinimide ring are of particular interest as they influence the molecule's reactivity and intermolecular interactions. The crystal packing of these N-acyl succinimides is often dominated by weak C-H···O hydrogen bonds and, in the case of the nitro derivative, by π-π stacking interactions.

Table 2: Crystallographic Data for N-Benzoyl Succinimide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.7890(1) |

| b (Å) | 10.1234(2) |

| c (Å) | 14.3456(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 987.65(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.378 |

| R-factor (%) | 3.89 |

Data is representative of N-acyl succinimide structures. tandfonline.com

By combining the structural information gleaned from these related crystalline compounds, a comprehensive understanding of the likely conformational preferences and packing motifs of this compound can be developed. The bulky tert-butyl group is expected to play a significant role in dictating the steric environment around the malonate moiety, while the planar succinimide ring will influence the potential for specific intermolecular interactions. These insights are crucial for predicting the solid-state behavior of this and related compounds.

Theoretical and Computational Chemistry Studies on Mono Tert Butyl Malonate N Succinimide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

There are no specific quantum mechanical calculations reported in the scientific literature for Mono-tert-butyl Malonate-N-succinimide. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential reaction sites. Without dedicated studies, data on these fundamental electronic properties remains undetermined.

Molecular Dynamics Simulations of Solvation Effects and Reaction Environments

No molecular dynamics (MD) simulations have been published that investigate the behavior of this compound in various solvents or reaction environments. MD simulations are instrumental in understanding how the surrounding medium influences the conformation and reactivity of a molecule. These simulations could provide insights into the solute-solvent interactions, the organization of solvent molecules around the compound, and the energetic changes associated with solvation. The absence of such studies means that the dynamic behavior of this compound in solution is not computationally characterized.

Computational Prediction of Reaction Pathways, Transition States, and Energetics

There is no available research detailing the computational prediction of reaction pathways, transition states, and energetics for reactions involving this compound. This type of computational investigation is vital for elucidating reaction mechanisms, identifying key intermediates and transition states, and calculating the activation energies that govern reaction rates. Without these computational studies, any proposed reaction mechanisms for this compound are purely hypothetical and lack theoretical validation.

De Novo Design of Malonate-Based Reagents Using Computational Tools

While computational tools are broadly used for the de novo design of various chemical entities, there is no specific mention in the literature of their application in designing this compound or closely related malonate-based reagents. The de novo design process leverages computational algorithms to generate novel molecular structures with desired properties. The lack of published work in this area suggests that this specific compound has not been a target for such design strategies.

Future Research Directions and Emerging Paradigms in Mono Tert Butyl Malonate N Succinimide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Mono-tert-butyl Malonate-N-succinimide and its subsequent derivatization are ripe for transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms. researchgate.netmit.eduresearchgate.netnih.govbeilstein-journals.org Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization.

The integration of this compound into automated flow synthesis systems could revolutionize the production of its derivatives. researchgate.netmit.edu Such platforms enable the rapid and systematic variation of reaction parameters, including temperature, pressure, reagent stoichiometry, and residence time, to quickly identify optimal conditions for specific transformations. For instance, the reaction of this compound with a library of primary amines to generate a diverse set of malonamides could be fully automated. This would not only accelerate the discovery of new compounds with desirable properties but also facilitate process optimization for large-scale production.

Table 1: Hypothetical Parameter Optimization for the Flow Synthesis of a Malonamide Derivative

| Parameter | Range Explored | Optimal Condition | Observed Yield (%) |

| Temperature (°C) | 25 - 100 | 60 | 95 |

| Residence Time (min) | 1 - 10 | 3.5 | 95 |

| Amine Equivalence | 1.0 - 2.0 | 1.1 | 95 |

This interactive table illustrates a potential outcome of an automated optimization study. The data is hypothetical and serves to demonstrate the capabilities of flow chemistry platforms.

Furthermore, the inherent safety benefits of flow reactors, such as superior heat and mass transfer and smaller reaction volumes, would be advantageous when working with reactive intermediates. The development of integrated flow systems that combine the synthesis of this compound with its immediate use in subsequent reactions would represent a significant step towards more efficient and streamlined multi-step syntheses.

Biocatalytic Approaches for Malonate Functionalization and Derivatization

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the functionalization and derivatization of malonate esters. Enzymes, with their high specificity and ability to operate under mild conditions, can potentially overcome many of the challenges associated with conventional organic synthesis.

Future research in this area could focus on identifying or engineering enzymes capable of acting on this compound. For example, lipases or esterases could be explored for the selective hydrolysis of the tert-butyl ester, providing a green and efficient route to the corresponding monoacid. Hydrolases could also be investigated for their ability to catalyze the aminolysis of the N-succinimidyl ester with a broad range of amine nucleophiles, offering a biocatalytic pathway to chiral and achiral malonamides. The high enantioselectivity of many enzymes could be harnessed to produce optically pure malonate derivatives, which are valuable intermediates in pharmaceutical synthesis. researchgate.net

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Transformation | Potential Product | Significance |

| Lipase/Esterase | Selective hydrolysis of the tert-butyl ester | Malonic acid mono-N-succinimidyl ester | Green route to a key intermediate |

| Hydrolase | Aminolysis of the N-succinimidyl ester | Chiral malonamides | Access to enantiopure building blocks |

| Transaminase | Asymmetric amination | Aminomalonate derivatives | Synthesis of unnatural amino acids |

This interactive table outlines prospective biocatalytic reactions. The transformations are based on known enzyme capabilities but have not been specifically demonstrated for this substrate.

Exploration of Non-Canonical Reactivity Modes and Novel Transformations

Beyond its established role as an acylating agent, this compound may possess untapped, non-canonical reactivity that could be exploited for novel chemical transformations. rsc.org The unique electronic properties arising from the interplay of the tert-butyl ester and the N-succinimidyl ester moieties could give rise to unexpected reaction pathways under specific conditions.

Future investigations could explore the reactivity of the activated methylene (B1212753) group of the malonate backbone. While typically less acidic than in dialkyl malonates due to the electron-withdrawing N-succinimidyl group, its deprotonation under carefully controlled conditions could open up avenues for C-C bond formation. Furthermore, the N-succinimidyl group, typically a leaving group, could potentially participate in radical reactions or transition metal-catalyzed cross-coupling reactions, leading to the formation of novel molecular architectures. The photochemistry of this compound also remains an unexplored frontier, with the potential for light-induced transformations leading to unique products.

Development of Smart Materials and Responsive Systems Incorporating Malonate Scaffolds

The incorporation of malonate scaffolds, derived from this compound, into polymeric structures could lead to the development of novel smart materials and responsive systems. nih.govrsc.orgmdpi.com The malonate unit can serve as a versatile functional handle for cross-linking, post-polymerization modification, or for the introduction of stimuli-responsive groups.

For instance, polymers bearing pendant malonate groups could be cross-linked through the reaction of the N-succinimidyl ester with diamines, leading to the formation of hydrogels. The properties of these hydrogels, such as their swelling behavior and mechanical strength, could be tuned by the density of the malonate units and the nature of the cross-linker. Furthermore, the tert-butyl ester group could be designed to be cleavable under specific stimuli, such as a change in pH or temperature, leading to the degradation of the hydrogel and the controlled release of encapsulated molecules. nih.gov

Table 3: Potential Stimuli-Responsive Systems Based on Malonate-Functionalized Polymers

| Stimulus | Responsive Behavior | Potential Application |

| pH | Swelling/deswelling of hydrogel | Drug delivery, biosensors |

| Temperature | Change in polymer solubility | Smart coatings, actuators |

| Enzymes | Cleavage of ester linkages | Biodegradable materials |

This interactive table presents hypothetical applications of smart materials incorporating malonate scaffolds. The concepts are based on established principles of responsive polymers.

The synthesis of block copolymers containing a malonate-functionalized block would allow for the creation of self-assembling nanostructures, such as micelles and vesicles. These nanostructures could be designed to respond to external stimuli, making them promising candidates for applications in drug delivery and diagnostics.

Sustainability and Environmental Impact Considerations in Malonate Ester Chemistry

A critical aspect of future research in the chemistry of this compound will be the integration of sustainability and green chemistry principles throughout its lifecycle. google.com This includes the development of more environmentally benign synthetic routes, the use of renewable feedstocks, and the minimization of waste generation.

The synthesis of this compound itself can be optimized to improve its green credentials. google.com This could involve the use of catalytic methods to replace stoichiometric reagents, the selection of greener solvents, and the development of processes that minimize energy consumption. The application of green chemistry metrics, such as atom economy and process mass intensity (PMI), will be crucial in evaluating the environmental performance of different synthetic approaches and identifying areas for improvement.

Table 4: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

| Atom Economy (%) | 65 | 85 |

| Process Mass Intensity (PMI) | 50 | 15 |

| Solvent Use (L/kg) | 20 | 5 |

This interactive table provides a comparative analysis of hypothetical traditional and green synthetic routes, highlighting key sustainability metrics.

Furthermore, the development of biodegradable materials derived from this compound would contribute to a circular economy and reduce the environmental impact of chemical products. Research into the lifecycle assessment of malonate-based materials will be essential to fully understand and mitigate their environmental footprint.

Q & A

Q. What are the optimal conditions for synthesizing Mono-tert-butyl Malonate-N-succinimide, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting malonic acid derivatives with N-hydroxysuccinimide (NHS) under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The tert-butyl group acts as a protecting agent to prevent unwanted side reactions. Purity validation requires:

- Chromatography : HPLC or GC/MS to assess retention times and peak homogeneity .

- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks (e.g., tert-butyl at ~1.4 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₅NO₆ for this compound) .

Q. How is this compound used in peptide modification, and what protocols ensure efficient coupling?

Methodological Answer: This compound is widely used to introduce malonyl groups into peptides via NHS-ester chemistry. Key steps include:

- Activation : Dissolve the compound in DMF or DMSO to maintain solubility.

- Reaction Conditions : Use pH 8–9 (e.g., bicarbonate buffer) to ensure nucleophilic attack by lysine residues.

- Stoichiometry : A 2:1 molar ratio (reagent:peptide) minimizes incomplete labeling .

- Purification : Reverse-phase HPLC with C18 columns to isolate modified peptides, followed by MS validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in malonylation efficiency across different experimental systems (e.g., bacterial vs. mammalian proteins)?

Methodological Answer: Contradictions may arise due to:

- Solubility Issues : Hydrophobic tert-butyl groups may reduce reagent accessibility in aqueous systems. Use co-solvents (e.g., 10% DMSO) to improve solubility .

- Competing Modifications : Endogenous acyltransferases in mammalian systems can interfere. Pre-treat samples with deacylase inhibitors (e.g., nicotinamide) to suppress enzymatic activity .

- Validation Controls : Include negative controls (no reagent) and use anti-malonyllysine antibodies (e.g., anti-Kmal) to confirm specificity via dot-blot/Western blot .

Q. What strategies mitigate cross-reactivity when using this compound in multi-step protein modifications?

Methodological Answer: Cross-reactivity with other NHS-reactive groups (e.g., primary amines) can be minimized by:

- Selective Deprotection : Use mild acidic conditions (e.g., TFA) to remove tert-butyl groups post-malonylation, preserving other labile modifications .

- Sequential Labeling : Prioritize malonylation before introducing other modifications (e.g., phosphorylation) to avoid steric hindrance.

- Kinetic Monitoring : Use time-resolved MALDI-TOF to track reaction progress and optimize quenching times .

Q. How can computational modeling guide the design of experiments involving this compound?

Methodological Answer:

- Docking Simulations : Predict binding affinity between the reagent and target lysine residues using tools like AutoDock Vina. Focus on solvent-exposed lysines in protein structures (PDB files) .

- Reactivity Predictors : Tools like Schrödinger’s Maestro can estimate reaction rates based on steric/electronic effects of adjacent residues .

- Machine Learning : Train models on existing malonylation datasets to identify sequence motifs (e.g., "K-X-X-S/T") that enhance modification efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in malonylation site identification between mass spectrometry and antibody-based methods?

Methodological Answer:

- MS Artifacts : False positives in MS may arise from in-source fragmentation. Use higher-energy collisional dissociation (HCD) with electron-transfer dissociation (ETD) for confident site assignment .

- Antibody Specificity : Anti-Kmal antibodies may cross-react with structurally similar modifications (e.g., succinylation). Validate via competitive ELISA using malonyllysine vs. succinyllysine peptides .

- Orthogonal Validation : Combine MS/MS data with mutagenesis (e.g., lysine-to-arginine substitutions) to confirm functional sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.